2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family.
Mechanism of Action
The mode of action of indolizine derivatives can vary depending on the specific functional groups present in the molecule. In general, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
The biochemical pathways affected by indolizine derivatives can also vary widely. Some indolizine derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the target of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-formyl pyrrole derivatives with suitable benzoyl derivatives under specific conditions . The reaction conditions often include the use of catalysts such as palladium or copper salts and solvents like ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are generally based on optimizing the laboratory-scale synthesis for larger-scale operations. This involves scaling up the reaction conditions, optimizing the use of catalysts, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted indolizine derivatives .
Scientific Research Applications
2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-methylbenzoyl)indolizine-1-carboxamide
- 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
- 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Uniqueness
2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the benzoyl moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-11-6-8-12(9-7-11)17(22)16-15(19)14(18(20)23)13-5-3-4-10-21(13)16/h3-10H,2,19H2,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERRENWDQNDFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.